molecular formula C7H14N2 B566761 (3S)-N-Cyclopropylpyrrolidin-3-amine CAS No. 1289584-81-1

(3S)-N-Cyclopropylpyrrolidin-3-amine

Cat. No.: B566761
CAS No.: 1289584-81-1
M. Wt: 126.203
InChI Key: DIYAZAUDWLXIIE-ZETCQYMHSA-N
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Description

(3S)-N-Cyclopropylpyrrolidin-3-amine is a chiral amine of significant value in medicinal chemistry, serving as a versatile synthon for the discovery of novel biologically active compounds . The saturated pyrrolidine scaffold, characterized by its sp3-hybridization and non-planarity, provides enhanced three-dimensional coverage and is a prominent feature in numerous FDA-approved drugs . The stereogenicity of the (S)-configured carbon center is critical for achieving target selectivity, as the spatial orientation of substituents can lead to a distinct biological profile when interacting with enantioselective proteins . This compound has been utilized as a key structural motif in the development of potent dual serotonin and noradrenaline reuptake inhibitors (SNRIs), with research demonstrating its integration into lead compounds exhibiting good selectivity over dopamine reuptake inhibition and favorable drug-like properties consistent with CNS target space . Furthermore, the cyclopropyl-pyrrolidin-3-yl-amine structure has been investigated in the context of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of metabolic disorders such as type 2 diabetes mellitus . Its application extends to serving as a core building block in structure-activity relationship (SAR) studies aimed at refining pharmacological properties, including metabolic stability and permeability .

Properties

IUPAC Name

(3S)-N-cyclopropylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)9-7-3-4-8-5-7/h6-9H,1-5H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYAZAUDWLXIIE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693558
Record name (3S)-N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289584-81-1
Record name (3S)-N-Cyclopropylpyrrolidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-Cyclopropylpyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reductive amination of cyclopropylamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-Cyclopropylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Functionalized pyrrolidine and cyclopropyl derivatives.

Scientific Research Applications

(3S)-N-Cyclopropylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-N-Cyclopropylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group and pyrrolidine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3S)-N-Cyclopropylpyrrolidin-3-amine with analogs in terms of structure, physicochemical properties, toxicity, and applications.

Structural Analogs

Compound Name Molecular Formula Key Features Toxicity (GHS Classification)
This compound C₇H₁₄N₂ 5-membered pyrrolidine ring; cyclopropyl-N; (3S)-amine configuration H302 (harmful if swallowed)
N-(Pyridin-3-ylmethyl)cyclopropanamine C₉H₁₂N₂ Cyclopropylamine with pyridinylmethyl substituent; aromatic ring Data not available
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₁H₁₅N₅ Pyrazole core; pyridine and cyclopropyl substituents; higher complexity Data not available
Isopropyl-piperidin-3-ylmethyl-amine C₉H₂₀N₂ 6-membered piperidine ring; isopropyl and methylene linkers Data not available
(3R,4S)-4-cyclopropylpyrrolidin-3-amine derivatives Varies Aromatic substituents (e.g., methoxyphenyl); increased molecular weight H315, H319 (skin/eye irritation)

Key Differences and Implications

Ring Size and Conformation: Pyrrolidine (5-membered) vs. Example: Isopropyl-piperidin-3-ylmethyl-amine’s piperidine ring may confer greater flexibility and altered pharmacokinetics compared to the target compound .

Substituent Effects :

  • Cyclopropyl vs. Pyridinyl : The cyclopropyl group in the target compound enhances metabolic stability and reduces oxidative degradation compared to pyridinyl-containing analogs (e.g., N-(pyridin-3-ylmethyl)cyclopropanamine) .
  • Aromatic Additions : Derivatives with methoxyphenyl or pyridinyl groups (e.g., ) exhibit higher lipophilicity, improving membrane permeability but increasing toxicity risks .

Stereochemistry :

  • The (3S)-configuration in the target compound may offer enantioselective binding advantages over racemic mixtures or (3R)-isomers, as seen in related pyrrolidine-based drugs .

Toxicity Profile :

  • The target compound is classified as H302 (harmful if swallowed) , while analogs with aromatic groups (e.g., methoxyphenyl derivatives) show additional hazards like skin/eye irritation (H315, H319) .

Research Findings and Data Gaps

  • Pharmacokinetics: Limited data exist on the target compound’s absorption and metabolism. Pyridinyl analogs show improved bioavailability in preclinical studies but higher CYP450 inhibition risks .
  • Toxicity : The cyclopropyl group generally reduces hepatotoxicity compared to bulkier substituents, but in vivo studies are needed to confirm this trend .

Biological Activity

(3S)-N-Cyclopropylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a pyrrolidine backbone. The stereochemistry at the 3-position is crucial for its biological activity. The molecular formula is C_7H_12N_2, and it has a molecular weight of approximately 124.18 g/mol.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been studied for its effects on:

  • Dopaminergic System : Research indicates that this compound may act as a dopamine receptor modulator, which could have implications for treating disorders like schizophrenia and Parkinson's disease.
  • Serotonergic System : Its influence on serotonin receptors suggests potential antidepressant or anxiolytic effects, making it a candidate for further investigation in mood disorder therapies.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant neuropharmacological activities:

  • Antidepressant Activity : In preclinical models, the compound has demonstrated efficacy in reducing depressive-like behaviors.
  • Anxiolytic Properties : Behavioral tests in rodents suggest that it may reduce anxiety levels, similar to established anxiolytics.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound and its analogs:

  • Study on Antidepressant Effects :
    • A study involving rodent models demonstrated that administration of this compound resulted in a significant reduction in immobility time in the forced swim test, indicating potential antidepressant activity.
  • Evaluation of Anxiolytic Effects :
    • Behavioral assays showed that the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting it may act similarly to benzodiazepines without the associated sedation.

Data Tables

Activity Effect Study Reference
AntidepressantReduced immobility time
AnxiolyticDecreased anxiety behaviors
Dopaminergic ModulationPotential therapeutic target

Q & A

Basic: What are the recommended synthetic routes for (3S)-N-Cyclopropylpyrrolidin-3-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:

  • Key Steps :
    • Amine Protection : Use tert-butoxycarbonyl (Boc) to protect the pyrrolidin-3-amine nitrogen, enabling selective cyclopropane introduction .
    • Cyclopropane Coupling : React Boc-protected pyrrolidin-3-amine with cyclopropyl bromide under Pd-catalyzed cross-coupling conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in DMF at 80°C) .
    • Deprotection : Remove Boc with HCl in dioxane (4M, 2h, RT) .
  • Optimization :
    • Catalyst Screening : Test Pd vs. Cu catalysts (e.g., CuBr in DMSO improves cyclopropane coupling efficiency) .
    • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF .
    • Yield Monitoring : Use HPLC or LC-MS to track intermediate formation; typical yields range from 40–65% .

Basic: How is the stereochemical purity of this compound validated?

Methodological Answer:

  • Chiral Chromatography : Use a Chiralpak IC-3 column (hexane:isopropanol 90:10, 1.0 mL/min) to confirm enantiomeric excess (>98% for S-configuration) .
  • NMR Analysis : Compare 1H^1H and 13C^{13}C NMR shifts with diastereomeric standards; key signals at δ 2.8–3.1 ppm (pyrrolidine protons) and δ 0.4–0.6 ppm (cyclopropane protons) .
  • Optical Rotation : Measure [α]D20[α]_D^{20} in methanol; literature values range from +12° to +15° for the (3S) enantiomer .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability :
    • Thermal : Decomposes above 150°C; store at 2–8°C .
    • Light Sensitivity : Degrades under UV light; use amber glass vials .
  • Storage :
    • Short-Term : Dissolve in anhydrous DMSO (10 mM) at -20°C for 3–6 months .
    • Long-Term : Lyophilize and store under argon at -80°C; stability >2 years .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Data Cross-Validation :
    • Assay Reproducibility : Replicate enzyme inhibition studies (e.g., kinase assays) under standardized ATP concentrations (1 mM) and pH 7.4 .
    • Impurity Analysis : Use LC-MS to identify byproducts (e.g., N-oxides or dimerization products) that may skew bioactivity results .
  • Case Study : A 2022 study reported conflicting IC₅₀ values (5 µM vs. 12 µM) for a kinase inhibitor derivative. Contamination with <2% of the (3R)-enantiomer was identified as the culprit via chiral HPLC .

Advanced: What strategies improve the aqueous solubility of this compound for in vivo studies?

Methodological Answer:

  • Salt Formation : Prepare hydrochloride salts (1:1 molar ratio with HCl) to increase solubility from 0.2 mg/mL (free base) to 8.5 mg/mL in PBS .
  • Co-Solvents : Use 10% β-cyclodextrin in saline for intravenous administration; reduces precipitation .
  • Prodrug Approach : Synthesize phosphate esters (e.g., at the pyrrolidine nitrogen), achieving >90% conversion to active form in plasma .

Advanced: How can computational methods guide the design of this compound derivatives for selective receptor targeting?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Maestro for binding pose prediction (PDB: 4ZUD for dopamine D3 receptor) .
    • Key Interactions : Prioritize derivatives with hydrogen bonds to Ser196 and hydrophobic contacts with Phe346 .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .

Advanced: What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodological Answer:

  • HPLC-MS/MS :
    • Column : C18 (2.1 × 50 mm, 1.7 µm).
    • Gradient : 5–95% acetonitrile in 0.1% formic acid over 10 min.
    • Detection : Identify impurities at 0.1% level (e.g., cyclopropane-opening byproducts at m/z 142.1) .
  • NMR 1H^1H-DOSY : Differentiate aggregates or dimeric impurities via diffusion coefficients .

Advanced: How do reaction parameters influence enantioselectivity in the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization :
    • Chiral Ligands : Use (R)-BINAP with Pd(OAc)₂ to achieve 92% ee (vs. 75% ee with racemic ligands) .
  • Temperature Effects : Lower temperatures (0–5°C) favor kinetic resolution, reducing (3R)-contamination to <2% .
  • Additives : 10 mol% NaBARF enhances catalyst turnover and enantioselectivity in cyclopropane coupling .

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